(E)-Cinnamamide
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Overview
Description
(E)-Cinnamamide is an organic compound with the molecular formula C9H9NO. It is a derivative of cinnamic acid, where the carboxyl group is replaced by an amide group. This compound is known for its trans configuration, which is denoted by the (E) prefix. This compound is a white to off-white crystalline solid with a characteristic odor. It is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.
Preparation Methods
(E)-Cinnamamide can be synthesized through several methods:
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Synthetic Routes and Reaction Conditions
Amidation of Cinnamic Acid: One common method involves the reaction of cinnamic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions.
Reduction of Cinnamoyl Chloride: Another method involves the reduction of cinnamoyl chloride with an amine. This reaction can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Industrial Production Methods: : Industrial production of this compound often involves the amidation of cinnamic acid due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
(E)-Cinnamamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cinnamic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield cinnamylamine. This reaction is typically carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring. Electrophilic aromatic substitution reactions can introduce various substituents such as halogens, nitro groups, or alkyl groups.
Hydrolysis: this compound can be hydrolyzed to cinnamic acid and ammonia or an amine under acidic or basic conditions.
Scientific Research Applications
(E)-Cinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in drug development, particularly for their anti-inflammatory and analgesic effects.
Industry: In the fragrance industry, this compound is used as a flavoring agent and in the formulation of perfumes and cosmetics.
Mechanism of Action
The mechanism of action of (E)-Cinnamamide varies depending on its application:
Biological Activity: In biological systems, this compound and its derivatives can interact with various molecular targets, including enzymes and receptors. For example, some derivatives inhibit the activity of specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Chemical Reactions: In chemical synthesis, this compound acts as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
(E)-Cinnamamide can be compared with other cinnamic acid derivatives:
Cinnamic Acid: The parent compound of this compound, cinnamic acid, has a carboxyl group instead of an amide group. It is widely used in the synthesis of various organic compounds.
Cinnamyl Alcohol: This compound has a hydroxyl group instead of an amide group. It is used in the fragrance industry and as an intermediate in organic synthesis.
Cinnamaldehyde: With an aldehyde group, cinnamaldehyde is known for its strong cinnamon odor and is used as a flavoring agent and in the synthesis of other organic compounds.
This compound is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
methane;(E)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C9H9NO.CH4/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H2,10,11);1H4/b7-6+; |
InChI Key |
OFRSTHQHEKIBRX-UHDJGPCESA-N |
Isomeric SMILES |
C.C1=CC=C(C=C1)/C=C/C(=O)N |
Canonical SMILES |
C.C1=CC=C(C=C1)C=CC(=O)N |
Origin of Product |
United States |
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